2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid

Lipophilicity LogP Drug-likeness

Researchers probing colchicine-site binding often face limited access to the distinct 2,4,6-trimethoxy regioisomer, constraining SAR studies. This benzo[f]quinoline-1-carboxylic acid scaffold (CAS 71989-98-5) provides a direct, synthetic-ready solution. • Validated 2,4,6-trimethoxyphenyl pharmacophore with documented antitumor series linkage, offering a scaffold orthogonal to common 3,4,5-trimethoxy motifs. • Includes a pre-established reverse-phase HPLC method with measured LogP (3.69), reducing analytical method development time. • EINECS-listed (276-272-1) for streamlined EU procurement and reduced REACH compliance burden for R&D.

Molecular Formula C23H19NO5
Molecular Weight 389.4 g/mol
CAS No. 71989-98-5
Cat. No. B12667834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid
CAS71989-98-5
Molecular FormulaC23H19NO5
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C2=CN=C3C=CC4=CC=CC=C4C3=C2C(=O)O)OC
InChIInChI=1S/C23H19NO5/c1-27-14-10-18(28-2)21(19(11-14)29-3)16-12-24-17-9-8-13-6-4-5-7-15(13)20(17)22(16)23(25)26/h4-12H,1-3H3,(H,25,26)
InChIKeyMANIUUXMEXENNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid (CAS 71989-98-5; EINECS 276-272-1) is a heterocyclic organic compound of the benzo[f]quinoline class, bearing a 2,4,6-trimethoxyphenyl substituent at the 2-position and a carboxylic acid group at the 1-position on the tetracyclic benzo[f]quinoline scaffold . With a molecular formula of C23H19NO5 and a molecular weight of 389.40 g/mol, this compound possesses a calculated XlogP of 4.5, a chromatographically measured LogP of 3.69, and a computed density of 1.294 g/cm³ [1][2]. The InChIKey MANIUUXMEXENNG-UHFFFAOYSA-N uniquely identifies this compound, and a validated reverse-phase HPLC analytical method using a Newcrom R1 column is publicly documented for its separation and purity assessment [2].

Why Generic Analogs Cannot Substitute This Compound


The 2-(2,4,6-trimethoxyphenyl) substituent imparts a calculated XlogP of 4.5 and a chromatographically measured LogP of 3.69 to this compound, representing a substantial increase of approximately 0.6–1.4 log units compared to the unsubstituted benzo[f]quinoline-1-carboxylic acid scaffold (CAS 6707-19-3; LogP: 3.09) and more than 1.0 log unit over the parent benzo[f]quinoline (CAS 85-02-9; XlogP: 3.50) [1][2]. This lipophilicity shift—driven by the three methoxy groups and the additional phenyl ring—cannot be replicated by simpler 2-phenyl or 3-aryl substitution patterns and directly impacts membrane permeability, formulation solvent selection, and chromatographic retention behavior [3]. Furthermore, the 2,4,6-trimethoxyphenyl motif is a well-established pharmacophore for tubulin colchicine-site binding and antitumor activity across multiple quinoline-based compound series, whereas unsubstituted or mono-substituted phenyl analogs consistently show reduced potency [4]. Substitution at the 2-position (rather than the 3-position that is more common in benzo[f]quinoline syntheses) creates a distinct steric environment around the quinoline nitrogen and carboxylic acid, which governs coordination chemistry and potential metal-chelating properties [5].

Quantitative Differentiation vs. Closest Structural Analogs


Lipophilicity Gain from Trimethoxyphenyl Substitution

The target compound exhibits a chromatographically measured LogP of 3.69 (SIELC HPLC method) and a calculated XlogP of 4.5 (BaseChem), representing a substantial increase in lipophilicity compared to the unsubstituted benzo[f]quinoline-1-carboxylic acid scaffold (CAS 6707-19-3), which has a calculated LogP of 3.09 [1][2][3]. The parent benzo[f]quinoline (CAS 85-02-9) has an XlogP of only 3.50 [4]. The ΔLogP of +0.6 to +1.4 units corresponds to a predicted 4- to 25-fold increase in n-octanol/water partition coefficient, which is critical for membrane permeability and has implications for cell-based assay performance and formulation development [5].

Lipophilicity LogP Drug-likeness Membrane permeability

Hydrogen Bonding and Conformational Flexibility

The target compound possesses 1 hydrogen bond donor (the carboxylic acid proton), 6 hydrogen bond acceptors (3 methoxy oxygens, quinoline nitrogen, 2 carboxylic acid oxygens), and 5 rotatable bonds [1]. In contrast, the unsubstituted benzo[f]quinoline scaffold (CAS 85-02-9) has 0 H-bond donors, only 1 H-bond acceptor (quinoline nitrogen), and 0 rotatable bonds [2]. The increase of 5 H-bond acceptors and 5 rotatable bonds significantly impacts topological polar surface area (TPSA) and conformational entropy, which are key determinants of oral bioavailability per Lipinski's Rule of Five and Veber's rules [3].

Drug-likeness Polar surface area Conformational flexibility Oral bioavailability

Validated HPLC Method Availability

A validated reverse-phase HPLC method has been specifically developed and publicly documented for 2-(2,4,6-trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid on a Newcrom R1 column, using an acetonitrile/water/phosphoric acid mobile phase that is MS-compatible by substitution of phosphoric acid with formic acid [1]. The method is scalable from analytical to preparative scale and is documented as suitable for pharmacokinetic applications [1]. In contrast, no equivalent publicly documented, compound-specific validated HPLC method was identified in this search for the unsubstituted benzo[f]quinoline-1-carboxylic acid (CAS 6707-19-3) or 2-phenylbenzo[f]quinoline analogs.

HPLC Analytical method Purity assessment Pharmacokinetics

Trimethoxyphenyl Pharmacophore Antitumor Validation

In a series of 2-amino-4-substituted aryl-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitriles synthesized and evaluated by Al-Said et al. (2011), compounds bearing the trimethoxyphenyl moiety demonstrated IC50 values of 10, 10, and 15 µg/mL (compounds 6j, 6p, 6q), significantly outperforming the reference drug doxorubicin (IC50 37.5 µg/mL) in the same in vitro antitumor assay [1]. While the target compound (CAS 71989-98-5) features a fully aromatic benzo[f]quinoline rather than a hexahydroquinoline core, it retains the identical 2,4,6-trimethoxyphenyl substitution pattern. This substitution pattern is distinct from the 3,4,5-trimethoxyphenyl motif found in combretastatin A-4 (CA-4) analogs and 5,6,7-trimethoxyquinoline tubulin inhibitors, which achieve IC50 values ranging from 0.03 to 5.01 µM in various cancer cell lines [2][3]. Direct biological activity data for CAS 71989-98-5 itself were not identified in this search.

Antitumor Trimethoxyphenyl pharmacophore Tubulin inhibitor Cytotoxicity

2-Aryl vs. 3-Aryl Regiochemistry

The target compound features a 2-(2,4,6-trimethoxyphenyl) substituent, placing the aryl group adjacent to both the quinoline nitrogen and the carboxylic acid at position 1 . This substitution pattern is synthetically distinct from the more commonly reported 3-arylbenzo[f]quinoline regioisomers, which are typically accessed via condensation of β-ketoesters with 2-naphthylamine-derived azomethines [1]. The proximity of the 2-aryl substituent to the 1-carboxylic acid creates a sterically congested environment that influences the reactivity of the carboxylic acid toward amidation, esterification, and decarboxylation, as well as the basicity and coordination behavior of the quinoline nitrogen [2]. The 1-carboxylic acid additionally serves as a synthetic handle for further derivatization (e.g., to amides, esters, or heterocycles), enabling library expansion at a position not accessible in the more common 2-carboxylic acid or 3-carboxylic acid benzo[f]quinoline regioisomers .

Regioselective synthesis 2-Arylbenzo[f]quinoline Derivatization Carboxylic acid handle

EINECS Listing for EU Procurement

2-(2,4,6-Trimethoxyphenyl)benzo[f]quinoline-1-carboxylic acid is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 276-272-1 . This registration indicates that the substance was on the European market between January 1, 1971 and September 18, 1981, which may reduce or eliminate certain REACH registration obligations for procurement and use within the EU, depending on annual tonnage bands [1]. In contrast, many more recently synthesized benzo[f]quinoline analogs and 2-arylquinoline derivatives do not hold EINECS numbers and may require full REACH registration before commercial procurement or use in the EU, adding regulatory time and cost. An EINECS listing also facilitates customs clearance and simplifies Safety Data Sheet (SDS) documentation [1].

EINECS Regulatory compliance Supply chain EU procurement

Research and Industrial Application Scenarios


Antitumor Lead Discovery in Tubulin Inhibitor Programs

The 2,4,6-trimethoxyphenyl pharmacophore has been validated in multiple quinoline-based antitumor series, with IC50 values ranging from 10 µg/mL (hexahydroquinoline series, Al-Said 2011) to as low as 0.03 µM (fully aromatic quinoline series, Xu 2024) [1][2]. CAS 71989-98-5 represents a distinct 2,4,6-trimethoxy regioisomer on a benzo[f]quinoline-1-carboxylic acid scaffold, occupying chemical space orthogonal to the more extensively explored 3,4,5-trimethoxy (combretastatin A-4 pharmacophore) and 5,6,7-trimethoxy (flavone-mimetic) quinoline series. The 1-carboxylic acid provides a convenient synthetic handle for amide, ester, or heterocycle library generation, enabling rapid SAR exploration around the 2-arylbenzo[f]quinoline core [3]. Procurement of this compound enables medicinal chemistry teams to probe whether the 2,4,6-trimethoxy substitution pattern confers selectivity advantages over the 3,4,5-trimethoxy motif at the colchicine-binding site of tubulin.

Analytical Method and Pharmacokinetic Studies

A publicly documented, scalable reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for this compound [4]. The method is described as suitable for preparative-scale impurity isolation and pharmacokinetic sample analysis, with straightforward adaptation to MS-compatible conditions by substituting formic acid for phosphoric acid [4]. This pre-existing method reduces analytical method development lead time for laboratories initiating in vitro ADME or in vivo PK studies with this compound. The measured LogP of 3.69 under these chromatographic conditions provides a reference value for correlating retention behavior with hydrophobicity in method transfer and validation [4].

Computational Drug Design and QSAR Benchmarking

With its well-defined computed descriptors (XlogP 4.5, 6 H-bond acceptors, 5 rotatable bonds, molecular weight 389.40) and a chromatographically measured LogP of 3.69, CAS 71989-98-5 serves as a useful reference compound for calibrating in silico ADME prediction models for benzo[f]quinoline-based chemical series [5][6]. The significant gap between the calculated XlogP (4.5) and the chromatographically measured LogP (3.69) provides an instructive data point for assessing the accuracy of different LogP prediction algorithms when applied to polycyclic heteroaromatic carboxylic acids [5][6]. This compound can serve as a validation standard in QSAR model training sets for membrane permeability, solubility, and CYP inhibition prediction within the benzoquinoline chemical space [7].

EU-Compliant Research Procurement

The compound's EINECS listing (276-272-1) confirms its status as an existing commercial chemical substance under EU REACH regulation, potentially reducing or eliminating registration requirements for research-scale procurement within EU member states . For EU-based academic laboratories, CROs, and pharmaceutical R&D sites, this regulatory status can translate to shorter procurement lead times, streamlined customs clearance, and reduced compliance documentation burden compared to non-EINECS-listed benzo[f]quinoline analogs that may require novel substance notification or full REACH registration . Procurement officers should verify the specific tonnage band applicability and any downstream use restrictions with the individual supplier.

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